Atomic-Level Molecular Recognition: SMN-C2 Binds a Precise 9-nt RNA Sequence
SMN-C2 exhibits precise, sequence-specific binding to the GA-rich region of the SMN2 pre-mRNA, a key feature that distinguishes it from less well-characterized analogs. This binding mode was elucidated using a combination of NMR spectroscopy and advanced molecular dynamics simulations. In contrast to risdiplam, which has two distinct binding sites, the specific interaction of SMN-C2 with the defined 9-nucleotide sequence 'GAAGGAAGG' has been unequivocally determined [1]. This level of molecular detail is not available for many other SMN2 modulators, which are often described by their broader class mechanism.
| Evidence Dimension | Minimum RNA Binding Sequence |
|---|---|
| Target Compound Data | GAAGGAAGG (9 nucleotides) |
| Comparator Or Baseline | Risdiplam (RG-7916): Not defined to this level of single sequence specificity; known to have two binding sites (5'-splice site and a GA-rich region) [1] |
| Quantified Difference | SMN-C2's minimal binding sequence was defined with atomic-level detail, revealing a unique binding pocket formed by two sequential GAAG loops [1]. |
| Conditions | NMR spectroscopy (STD-NMR), Gaussian accelerated molecular dynamics (GaMD) simulations, in vitro binding assays |
Why This Matters
This precise characterization validates SMN-C2 as a tool of known and quantifiable molecular pharmacology, reducing experimental variability and enabling structure-activity relationship (SAR) studies with a defined target.
- [1] Tang, Z., Zhao, J., Pearson, Z. J., Boskovic, Z. V., & Wang, J. (2021). Recognition of single-stranded nucleic acids by small-molecule splicing modulators. Nucleic Acids Research, 49(14), 7870-7883. View Source
